molecular formula C8H8N2O4 B1466268 2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid CAS No. 1350989-20-6

2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid

Cat. No.: B1466268
CAS No.: 1350989-20-6
M. Wt: 196.16 g/mol
InChI Key: WMLYCNABUIOMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid is a chemical compound with a unique structure that includes a cyclopropylcarbonyl group, an amino group, and an oxazole ring

Preparation Methods

The synthesis of 2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropylcarbonyl group: This step often involves the use of cyclopropylcarbonyl chloride in the presence of a base to facilitate the acylation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid can be compared with other similar compounds, such as:

    2-[(Cyclopropylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid: This compound has a thiazole ring instead of an oxazole ring, which may result in different chemical and biological properties.

    2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-5-carboxylic acid: The position of the carboxylic acid group is different, which can affect the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-6(4-1-2-4)10-8-9-5(3-14-8)7(12)13/h3-4H,1-2H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLYCNABUIOMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
Reactant of Route 6
2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.